

GSK343: A Comprehensive Technical Guide for Researchers

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Compound of Interest

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An In-depth Exploration of the Potent and Selective EZH2 Inhibitor

This guide serves as a detailed technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and practical applications of GSK343, a pivotal chemical probe for studying the epigenetic regulator EZH2.

Introduction: The Significance of EZH2 Inhibition and the Emergence of GSK343

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] This complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive mark that leads to transcriptional silencing of target genes.[1] Aberrant EZH2 activity has been implicated in the development and progression of numerous cancers, making it a compelling therapeutic target.[2][3][4]

In 2012, Verma and colleagues at GlaxoSmithKline reported the discovery of GSK343 as a potent, selective, and cell-active inhibitor of EZH2.[2][3][4][5] This small molecule has since become an invaluable tool for interrogating the biological functions of EZH2 and exploring its therapeutic potential. This guide provides a comprehensive overview of GSK343, from its fundamental chemical properties to detailed protocols for its use in laboratory settings.

Chemical and Physical Properties of GSK343

GSK343 is a complex heterocyclic molecule with the systematic IUPAC name N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-(propan-2-yl)-1H-indazole-4-carboxamide.[6] Its chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	1346704-33-3	[7]
Molecular Formula	C ₃₁ H ₃₉ N ₇ O ₂	[8]
Molecular Weight	541.69 g/mol	[8][9]
Appearance	White to beige or brown powder	[8]
Solubility	DMSO: ≥15 mg/mL	[8][9]
Storage	Store at -20°C	[7]
Purity	≥98% (HPLC)	[7][8]

Mechanism of Action: Competitive Inhibition of EZH2

GSK343 functions as a highly potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[1][2][5][7] SAM is the universal methyl donor for all methyltransferase enzymes, including EZH2. By competing with SAM for binding to the catalytic SET domain of EZH2, GSK343 effectively blocks the transfer of a methyl group to histone H3 at lysine 27.[1]

This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels.[7] As H3K27me3 is a repressive epigenetic mark, its decrease results in the reactivation of EZH2 target genes, many of which are tumor suppressors. This re-expression of silenced genes can, in turn, lead to various anti-cancer effects, including the induction of apoptosis and the suppression of cell proliferation.[6] GSK343 exhibits high selectivity for EZH2 over other histone methyltransferases, with a 60-fold selectivity over the closely related EZH1.[1][7][9]



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Figure 1: Mechanism of EZH2 inhibition by GSK343.

Experimental Protocols: A Guide for In Vitro and In Vivo Studies

GSK343 is a versatile tool for studying EZH2 biology in a variety of experimental settings. Below are detailed protocols for its use in common in vitro and in vivo applications.

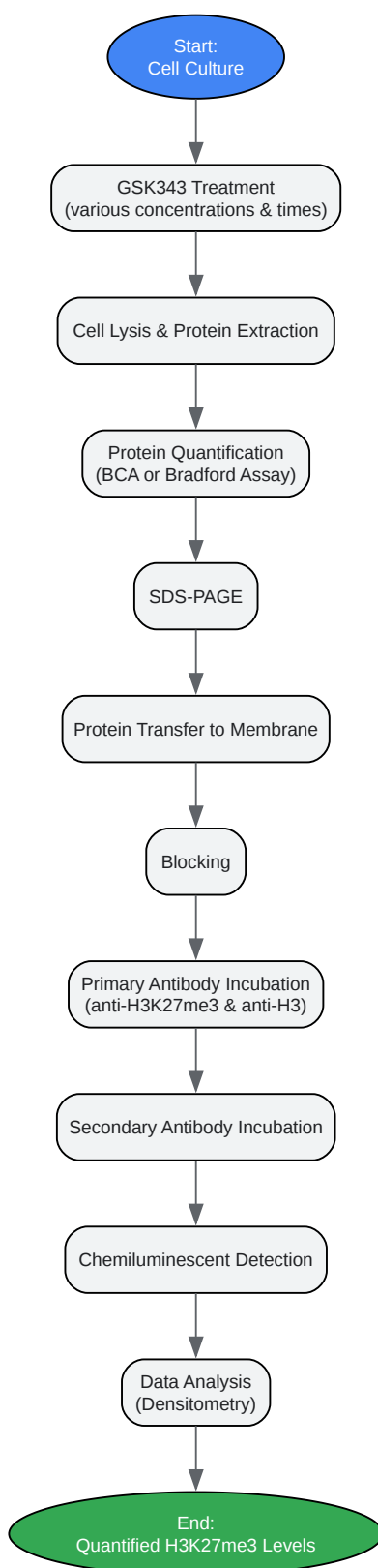
In Vitro Assessment of EZH2 Inhibition

A key experiment to confirm the activity of GSK343 in cells is to measure the reduction in global H3K27me3 levels via Western blotting.

Protocol: Western Blotting for H3K27me3

- Cell Culture and Treatment:
 - Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight.
 - Prepare a stock solution of GSK343 in DMSO (e.g., 10 mM).
 - Treat cells with a range of GSK343 concentrations (e.g., 0.1, 1, 5, 10 μ M) for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO-only vehicle control.[10]
- Protein Extraction:
 - Wash cells with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. A primary antibody against total Histone H3 should be used on a separate blot or after stripping as a loading control.
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.^[10]
- Data Analysis:
 - Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total Histone H3 signal.



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Figure 2: General workflow for Western blot analysis of H3K27me3.

In Vivo Xenograft Studies

GSK343 has been shown to inhibit tumor growth in mouse xenograft models.

Protocol: In Vivo Xenograft Model

- Animal Model:
 - Use immunodeficient mice (e.g., nude or SCID mice).
- Tumor Cell Implantation:
 - Subcutaneously inject a suspension of cancer cells (e.g., $1-5 \times 10^6$ cells) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth regularly by measuring tumor volume with calipers.
- Treatment Regimen:
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Prepare GSK343 for injection. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[11\]](#)
 - Administer GSK343 intraperitoneally at a specified dose (e.g., 5 mg/kg) and schedule (e.g., daily or every other day). The control group should receive the vehicle only.[\[12\]](#)[\[13\]](#)
- Efficacy Evaluation:
 - Continue to monitor tumor volume throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for H3K27me3 or immunohistochemistry).[\[12\]](#)

Conclusion

GSK343 is a cornerstone chemical probe for the study of EZH2. Its high potency, selectivity, and cell permeability make it an indispensable tool for elucidating the role of this critical epigenetic regulator in health and disease. The information and protocols provided in this guide are intended to facilitate robust and reproducible research, ultimately advancing our understanding of EZH2 biology and the development of novel epigenetic therapies.

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